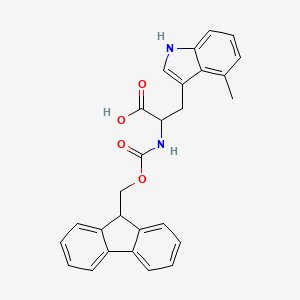

Fmoc-4-methyl-DL-tryptophan

描述

Contextual Significance of Tryptophan Derivatives in Chemical Biology and Medicinal Chemistry

Tryptophan and its derivatives are of profound interest in chemical biology and medicinal chemistry due to their diverse biological activities. ontosight.ai These molecules can serve as precursors for the synthesis of complex natural products and pharmacologically active compounds. nih.govmdpi.com The indole (B1671886) ring of tryptophan is a common motif in many biologically active molecules and its modification can lead to compounds with altered or enhanced properties. iris-biotech.de Researchers explore tryptophan derivatives for their potential in areas such as antimicrobial, anti-inflammatory, and antioxidant applications. ontosight.ai The strategic modification of the tryptophan scaffold is a key approach in the development of new therapeutic agents. nih.gov

Role of Unnatural Amino Acids in Peptide Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. nih.gov They are powerful tools in peptide science and drug discovery, offering a way to create peptides with enhanced characteristics. scispace.comsigmaaldrich.com The incorporation of UAAs can lead to peptides with improved stability against enzymatic degradation, increased potency, better target selectivity, and enhanced bioavailability. By introducing novel side chains or modifying the peptide backbone, scientists can design peptides with specific three-dimensional structures and functionalities. sigmaaldrich.com This allows for the creation of new materials, therapeutics, and probes to study biological systems. nih.govsigmaaldrich.com

Historical Development of Fmoc Chemistry in Peptide Synthesis for Unnatural Amino Acid Incorporation

The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the field. peptide.comwikipedia.org Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used. researchgate.net However, the introduction of the Fmoc protecting group by Carpino and Han in 1970 offered a milder and orthogonal protection strategy. peptide.comnih.gov The Fmoc group is stable to acid but can be removed by a base, typically piperidine (B6355638). researchgate.netwikipedia.org This orthogonality was a significant advantage, especially for the synthesis of peptides containing sensitive or modified amino acids, as the repeated use of strong acid required for Boc removal could damage these residues. nih.govnih.gov By the late 1970s and early 1980s, the Fmoc/tBu strategy was developed for SPPS and quickly gained popularity. peptide.com This methodology proved to be particularly well-suited for the incorporation of unnatural amino acids, like Fmoc-4-methyl-DL-tryptophan, facilitating the synthesis of complex and novel peptide structures with greater efficiency and purity. nih.govnih.gov

Properties of this compound

| Property | Value | Source |

| CAS Number | 1219279-39-6 | clearsynth.comachemblock.comsigmaaldrich.com |

| Molecular Formula | C27H24N2O4 | achemblock.com |

| Molecular Weight | 440.5 g/mol | achemblock.com |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | achemblock.com |

| Synonyms | This compound, 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | clearsynth.com |

Detailed Research Findings

The utility of this compound in academic research is primarily as a component in the synthesis of novel peptides. The methyl group at the 4-position of the indole ring can introduce specific steric and electronic effects that influence the conformation and binding properties of the resulting peptide. Researchers incorporate this and other unnatural amino acids into peptide sequences to probe structure-activity relationships. For instance, the introduction of a methyl group can enhance the hydrophobicity of a specific region of a peptide, which may improve its interaction with a nonpolar binding pocket on a target protein.

Furthermore, the use of Fmoc-protected unnatural amino acids is integral to the creation of diverse peptide libraries. These libraries, containing peptides with various modifications, can be screened for specific biological activities, such as enzyme inhibition or receptor binding. The Fmoc group facilitates the automated solid-phase synthesis of these libraries, allowing for the rapid generation of a multitude of different peptide sequences for high-throughput screening. While specific research articles detailing the use of this compound are not always publicly available in full, its presence in the catalogs of chemical suppliers points to its application in such synthetic and medicinal chemistry research. clearsynth.comachemblock.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNOFHSFGLLUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Fmoc 4 Methyl Dl Tryptophan and Its Derivatives

Stereoselective Synthesis Approaches for 4-Methyl-L-tryptophan and 4-Methyl-D-tryptophan Precursors

The creation of enantiomerically pure 4-methyl-tryptophan relies on asymmetric synthesis methodologies that can selectively generate either the L- or D-enantiomer. Key strategies include enantioselective hydrogenation, enzymatic catalysis, and the use of chiral auxiliaries.

Enantioselective hydrogenation is a powerful technique for establishing stereocenters in amino acid synthesis. This approach typically involves the asymmetric hydrogenation of an α,β-dehydroamino acid precursor using a chiral transition-metal catalyst. For the synthesis of substituted tryptophans, a dehydro-precursor containing the 4-methylindole (B103444) moiety is hydrogenated in the presence of a chiral rhodium or ruthenium catalyst, often featuring chiral phosphine (B1218219) ligands.

The general process involves the olefination of a glycine-derived phosphonate (B1237965) with 4-methylindole-3-carboxaldehyde to form the α,β-didehydroamino acid. chim.it Subsequent hydrogenation of the double bond using a chiral catalyst, such as one based on a Rhodium(I) center with a chiral bisphosphine ligand (e.g., DuPhos, DIPAMP), yields the chiral amino acid with high enantiomeric excess (ee). chim.itacs.org The choice of the ligand's chirality dictates whether the L- or D-enantiomer is predominantly formed. This method has been successfully applied to produce various ring-substituted tryptophans. acs.org

Table 1: Representative Chiral Ligands for Enantioselective Hydrogenation

| Ligand Acronym | Full Name | Metal Center | Typical Substrate |

|---|---|---|---|

| DIPAMP | (-)-1,2-Bis((2-methoxyphenyl)(phenyl)phosphino)ethane | Rhodium | Dehydroamino acids |

| DuPhos | 1,2-Bis(2,5-dialkylphospholano)benzene | Rhodium | Dehydroamino acids |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Ruthenium | Alkenes, Ketones |

This table presents common chiral ligands used in asymmetric hydrogenation reactions to produce enantiomerically enriched products.

Biocatalysis offers a highly stereoselective and environmentally benign route to chiral amino acids. The enzyme tryptophan synthase (TrpS) is particularly well-suited for this purpose, as it naturally catalyzes the final step in L-tryptophan biosynthesis: the condensation of indole (B1671886) and L-serine. wikipedia.org

Crucially, tryptophan synthase exhibits a degree of substrate promiscuity and can accept various substituted indoles as substrates, including 4-methylindole. wikipedia.org In this enzymatic reaction, the β-subunit of TrpS catalyzes the irreversible condensation of 4-methylindole with L-serine to produce 4-methyl-L-tryptophan. wikipedia.org This method is highly specific for the L-enantiomer, yielding products with exceptional enantiopurity. Furthermore, engineered variants of tryptophan synthase subunits have been developed to enhance reactivity with non-natural substrates and even to synthesize β-branched tryptophan analogs, showcasing the versatility of this enzymatic approach. nih.gov

Table 2: Enzymatic Synthesis of Tryptophan Analogs

| Enzyme | Substrate 1 | Substrate 2 | Product | Stereoselectivity |

|---|---|---|---|---|

| Tryptophan Synthase (TrpS) | Indole | L-Serine | L-Tryptophan | High (L-specific) |

| Tryptophan Synthase (TrpS) | 4-Methylindole | L-Serine | 4-Methyl-L-tryptophan | High (L-specific) |

| Engineered TrpS β-subunit | Indole | L-Threonine | (2S,3S)-β-Methyltryptophan | High |

This table illustrates the application of tryptophan synthase and its engineered variants in the stereoselective synthesis of tryptophan and its derivatives.

Chiral auxiliaries are reusable chemical compounds that temporarily attach to a substrate to direct a chemical reaction stereoselectively. After the desired transformation, the auxiliary is removed, leaving an enantiomerically enriched product. For amino acid synthesis, prominent methods include the Schöllkopf and Strecker syntheses.

A chiral auxiliary-facilitated Strecker synthesis provides a facile route to indole-substituted (S)-tryptophans. rsc.org This strategy involves the reaction of 4-methylindole, potassium cyanide, and a chiral amine, such as (S)-methylbenzylamine, to form an intermediate α-amino nitrile with high diastereoselectivity. rsc.orgrsc.org Subsequent hydrolysis of the nitrile group and removal of the chiral auxiliary yields the desired optically pure (S)-tryptophan analogue (L-form). rsc.org Using the opposite enantiomer of the chiral auxiliary allows for the synthesis of the (R)-tryptophan analogue. This approach is robust and has been used to generate a wide array of substituted tryptophan derivatives. rsc.orgrsc.org

The Schöllkopf chiral auxiliary method is another effective strategy. It utilizes a chiral bis-lactim ether derived from valine and glycine. nih.govacs.org Alkylation of the metalated bis-lactim ether with a suitable electrophile, such as 3-(bromomethyl)-4-methylindole, followed by acidic hydrolysis, liberates the desired L- or D-amino acid, depending on the chirality of the auxiliary used. nih.gov

Fmoc Protection Strategies for Amino Acids in Peptide Synthesis

Once the chiral 4-methyl-tryptophan precursors are synthesized, the α-amino group must be protected before the amino acid can be used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common Nα-protecting group in modern SPPS due to its lability under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups. chempep.comaltabioscience.com

The introduction of the Fmoc group to the α-amino nitrogen of 4-methyl-tryptophan is a standard procedure. The reaction is typically carried out under basic aqueous conditions. The free amino acid is dissolved in a basic solution, such as aqueous sodium carbonate or sodium bicarbonate, and then treated with an Fmoc-donating reagent. chempep.com

Common reagents for this transformation include:

9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu): This is a stable, crystalline solid that reacts cleanly with the amino group to form the Fmoc-protected amino acid. wikipedia.org

9-Fluorenylmethyl chloroformate (Fmoc-Cl): This is a more reactive agent that also efficiently introduces the Fmoc group. wikipedia.org

The reaction proceeds by nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc reagent. After the reaction is complete, the Fmoc-protected amino acid is typically isolated by acidification and extraction.

In Fmoc-based SPPS, an orthogonal protection scheme is employed where the Nα-Fmoc group is removed in each cycle with a base (e.g., piperidine), while side-chain protecting groups remain intact until the final cleavage step, which uses strong acid (e.g., trifluoroacetic acid, TFA). iris-biotech.depeptide.com

The indole side chain of tryptophan is susceptible to modification by electrophilic cationic species generated during the final TFA-mediated cleavage of the peptide from the resin. peptide.comsigmaaldrich.com To prevent side reactions such as alkylation, the indole nitrogen of tryptophan is often protected. The most common side-chain protecting group for tryptophan in Fmoc chemistry is the tert-butyloxycarbonyl (Boc) group . peptide.comnih.gov The resulting derivative, Fmoc-Trp(Boc)-OH, provides robust protection against acid-catalyzed degradation. sigmaaldrich.comresearchgate.net The Boc group is stable to the piperidine (B6355638) used for Nα-Fmoc removal but is cleanly cleaved by TFA during the final deprotection step, ensuring the integrity of the modified tryptophan residue in the final peptide. peptide.comsigmaaldrich.com

Table 3: Orthogonal Protecting Groups in Fmoc SPPS

| Amino Acid | Functional Group | Common Side-Chain Protecting Group | Cleavage Condition | Nα-Protecting Group | Cleavage Condition |

|---|---|---|---|---|---|

| Trp, Lys | Indole, Amine | Boc (tert-butyloxycarbonyl) | Acid (TFA) | Fmoc | Base (Piperidine) |

| Ser, Thr, Tyr | Hydroxyl | tBu (tert-butyl) | Acid (TFA) | Fmoc | Base (Piperidine) |

| Asp, Glu | Carboxyl | OtBu (tert-butyl ester) | Acid (TFA) | Fmoc | Base (Piperidine) |

| Arg | Guanidinium | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | Acid (TFA) | Fmoc | Base (Piperidine) |

| Cys, His | Thiol, Imidazole | Trt (Trityl) | Acid (TFA) | Fmoc | Base (Piperidine) |

This table summarizes the standard orthogonal protecting group strategy used in Fmoc solid-phase peptide synthesis, highlighting the compatibility between base-labile Nα-protection and acid-labile side-chain protection.

Derivatization Chemistry of the Indole Moiety in 4-Methyl-DL-tryptophan

The indole ring of tryptophan is a versatile scaffold for chemical modification, offering opportunities to introduce diverse functional groups that can modulate the biological activity and physicochemical properties of peptides and other biomolecules. nih.gov The presence of a methyl group at the 4-position of the indole ring in 4-methyl-DL-tryptophan influences the electronic and steric environment of the heterocycle, thereby affecting the regioselectivity and efficiency of derivatization reactions compared to unsubstituted tryptophan.

Indole Arylation and Further Functionalization

Direct C-H functionalization of the tryptophan indole ring has emerged as a powerful strategy for creating novel derivatives. chim.it These methods often rely on transition-metal catalysis to selectively activate specific C-H bonds, enabling the introduction of aryl groups, olefins, and other functionalities.

Indole Arylation:

The C-2 position of the indole ring is a common target for arylation reactions. Palladium-catalyzed C-H activation protocols have been developed for the C-2 arylation of N-acetyl tryptophan methyl ester with various aryl iodides. ub.edu More recently, metal-free, photoredox-catalyzed methods have been introduced, using aryldiazonium salts to regioselectively and chemoselectively introduce aryl groups at the C-2 position of tryptophan. nih.govnih.gov This approach proceeds under mild conditions and is compatible with other amino acids, making it suitable for the late-stage functionalization of peptides. nih.gov The reaction is proposed to proceed via an electron donor-acceptor (EDA) complex between the indole and the diazonium salt, which, upon photoexcitation, generates an aryl radical that adds to the C-2 position. nih.gov

Other Functionalizations:

Beyond arylation, other positions on the indole ring can be targeted. For instance, a palladium-catalyzed method for the direct olefination at the C-4 position of tryptophan derivatives has been developed. acs.org This reaction requires a directing group on the amino acid's nitrogen and a bulky protecting group on the indole nitrogen to achieve site selectivity. acs.org Another strategy focuses on the C-7 position. An iridium-catalyzed borylation of C3-alkylindoles, including tryptophan derivatives, can install a boryl group at the C-7 position, which can then be used for subsequent cross-coupling reactions to introduce a wide range of substituents. acs.org The presence of the 4-methyl group would sterically hinder C-4 functionalization while potentially influencing the electronic properties for reactions at other positions like C-2 and C-7.

| Reaction Type | Position | Reagents/Catalyst | Key Features |

| Arylation | C-2 | Aryldiazonium salts, Photoredox catalyst | Metal-free; mild conditions; chemoselective. nih.govnih.gov |

| Arylation | C-2 | Aryl iodides, Pd(OAc)₂, Ag₂O | Palladium-catalyzed C-H activation. ub.edu |

| Olefination | C-4 | Terminal olefins, Pd(OAc)₂ | Requires directing and protecting groups for regioselectivity. acs.org |

| Borylation | C-7 | B₂(pin)₂, Ir catalyst | Provides a handle for further cross-coupling reactions. acs.org |

Positional Isomerism of Methyltryptophans (e.g., 1-methyl, 5-methyl, 7-methyl) and their Synthetic Implications

The position of the methyl group on the tryptophan indole ring significantly impacts its chemical reactivity and biological function. Positional isomers such as 1-methyl (N-indole methylated), 5-methyl, and 7-methyl-tryptophan have distinct properties and require different synthetic strategies compared to 4-methyltryptophan.

1-Methyl-DL-tryptophan (N-methylation): Methylation at the indole nitrogen (N1 position) blocks its participation as a hydrogen bond donor. The synthesis of 1-methylTrp can be achieved through methods like β-C–H-activation. chim.it This isomer is of interest in peptide chemistry as N-methylation of backbone amides or side chains can enhance peptide stability and bioavailability.

5-Methyl-DL-tryptophan: The 5-position is electronically activated and is a common site for electrophilic substitution. The synthesis of 5-substituted tryptophans can be achieved through various methods, including enzymatic approaches using tryptophan synthase (TrpS), which catalyzes the reaction between a substituted indole and L-serine. chim.it

7-Methyl-DL-tryptophan: The C-7 position is less sterically hindered than the C-4 position. As mentioned, C-7 functionalization can be achieved via iridium-catalyzed borylation, providing a versatile route to various 7-substituted tryptophans. acs.org

The synthesis of a specific positional isomer, such as 4-methyl-DL-tryptophan, often requires a multi-step approach starting from a pre-functionalized indole or aniline (B41778) precursor. rsc.org For example, a facile route for synthesizing various indole-substituted (S)-tryptophans, including 4-methyltryptophan, utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis strategy starting from the corresponding substituted indole. rsc.org The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

| Isomer | Position of Methyl Group | Key Synthetic Feature | Potential Implication |

| 1-Methyl-tryptophan | Indole Nitrogen (N-1) | Direct N-alkylation or β-C–H-activation. chim.it | Modifies H-bonding, can increase peptide stability. |

| 4-Methyl-tryptophan | Benzene Ring (C-4) | Often requires synthesis from a pre-functionalized indole. rsc.org | Steric hindrance at C-4, influences reactivity at other positions. |

| 5-Methyl-tryptophan | Benzene Ring (C-5) | Can be accessed via enzymatic synthesis or electrophilic substitution. chim.it | Used to probe electronic effects in biological systems. |

| 7-Methyl-tryptophan | Benzene Ring (C-7) | Accessible via directed C-H borylation. acs.org | A versatile position for introducing further diversity. |

Purification and Characterization of Fmoc-4-methyl-DL-tryptophan and its Synthons for Research Applications

The purity and structural integrity of Fmoc-protected amino acids are critical for successful solid-phase peptide synthesis (SPPS). nih.gov this compound, as a non-canonical amino acid building block, requires rigorous purification and characterization to ensure its suitability for incorporation into synthetic peptides.

Purification:

Following its synthesis, crude this compound is typically purified using chromatographic techniques.

Flash Column Chromatography: This is a standard method for the initial purification of the crude product on a preparative scale. A silica (B1680970) gel stationary phase is commonly used with a gradient of organic solvents (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol) to separate the desired product from unreacted starting materials and byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity (>98%), preparative RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. The purified fractions are then lyophilized to yield the final product as a stable, fluffy powder. The success of SPPS relies on using building blocks with very high purity, typically >99%. nih.gov

Characterization:

A combination of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra provide information about the number and types of protons and carbons, their chemical environment, and their connectivity, confirming the presence of the Fmoc group, the amino acid backbone, and the 4-methylindole moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition (C₂₇H₂₄N₂O₄). achemblock.com Techniques like Electrospray Ionization (ESI) are commonly used.

Analytical RP-HPLC: This is used to assess the purity of the final product. The sample is run on an analytical column, and the purity is determined by the relative area of the product peak in the resulting chromatogram.

Optical Purity (for enantiomerically pure versions): For the L- or D-enantiomers, chiral chromatography or derivatization with a chiral reagent (e.g., FDNP-alanamide) followed by LC-MS analysis can be used to determine the enantiomeric excess (ee). nih.gov

| Technique | Purpose | Information Obtained |

| Flash Chromatography | Preparative Purification | Separation of the target compound from reaction impurities. |

| RP-HPLC | High-Purity Purification & Purity Analysis | Isolation of highly pure compound; quantitative assessment of purity. nih.gov |

| NMR Spectroscopy | Structural Elucidation | Confirmation of the chemical structure and connectivity of atoms. |

| Mass Spectrometry | Molecular Weight Confirmation | Determination of the exact molecular weight and elemental formula. achemblock.com |

| Chiral Chromatography | Enantiomeric Purity | Separation and quantification of enantiomers. nih.gov |

Incorporation of Fmoc 4 Methyl Dl Tryptophan into Peptides and Peptidomimetics

Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Fmoc-4-methyl-DL-tryptophan

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides containing modified residues like this compound. du.ac.innih.gov The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. biosynth.com The Fmoc/tBu strategy is the most common approach due to its use of milder reaction conditions compared to the Boc/Bzl strategy. du.ac.innih.gov

The Fmoc/tBu strategy is an orthogonal protection scheme where the temporary N-α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt). du.ac.inpeptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protectors, which are only removed during the final cleavage from the resin. peptide.com

When incorporating 4-methyl-DL-tryptophan, several optimizations to the standard Fmoc/tBu protocol are necessary. The electron-donating nature of the 4-methyl group increases the nucleophilicity of the indole (B1671886) ring, making it more susceptible to electrophilic attack and oxidation than the parent tryptophan residue, especially during final acidolytic cleavage. thermofisher.com To prevent modification of the indole ring by carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl cations), the use of a scavenger cocktail is crucial. luxembourg-bio.com

A key optimization is the protection of the indole nitrogen itself. Using Fmoc-4-methyl-DL-Trp(Boc)-OH is strongly recommended to shield the indole from side reactions throughout the synthesis and cleavage steps. sigmaaldrich.comacs.org The Boc group provides steric and electronic protection, minimizing alkylation and oxidation, and is cleanly removed by the final trifluoroacetic acid (TFA) treatment.

| Scavenger | Typical Concentration in TFA | Function | Relevance for 4-Methyl-DL-tryptophan |

|---|---|---|---|

| Triisopropylsilane (TIS) | 2.5% - 5% | Reduces carbocations (e.g., trityl) and prevents indole oxidation. | Highly recommended due to the increased reactivity of the 4-methylated indole ring. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges t-butyl cations, preventing alkylation of the indole ring. | Essential for preventing side reactions, though prolonged exposure can lead to other tryptophan modifications. sigmaaldrich.comnih.gov |

| Water | 2.5% - 5% | Suppresses t-butylation of the indole ring. | A standard component that helps to hydrolyze carbocations. |

| Thioanisole | 2% - 5% | A soft nucleophile that traps carbocations and prevents side-chain modifications. | Effective scavenger, often used in combination with others for complete protection. nih.gov |

The selection of an appropriate coupling reagent is critical for achieving efficient peptide bond formation without significant side reactions. The 4-methyl group on the tryptophan side chain introduces steric bulk, which can hinder the approach of the activated amino acid to the N-terminal amine of the resin-bound peptide. This necessitates the use of highly efficient coupling reagents.

Commonly used coupling reagents belong to two main classes: aminium/uronium salts (e.g., HBTU, HATU, TBTU) and phosphonium salts (e.g., BOP, PyBOP, PyAOP). bachem.com For sterically hindered residues like 4-methyl-DL-tryptophan, HATU is often preferred due to its superior activation speed and efficiency, which results from the formation of a highly reactive O-acylisourea intermediate. acs.org Carbodiimides such as N,N'-diisopropylcarbodiimide (DIC), when used with additives like OxymaPure or HOBt, also provide a robust and cost-effective method that can minimize racemization. bachem.comacs.org

Since this compound is a racemic mixture, the prevention of epimerization during coupling is a primary concern. Phosphonium-based reagents and the use of additives like OxymaPure are known to suppress racemization effectively. bachem.comacs.org

| Coupling Reagent | Additive | Activation Mechanism | Advantages for 4-Me-DL-Trp | Disadvantages |

|---|---|---|---|---|

| HATU | HOAt (formed in situ) | Forms highly reactive acylisourea | Very high coupling efficiency, suitable for hindered residues. | High cost, potential for side reactions if not used correctly. |

| HBTU/TBTU | HOBt | Forms active ester | Reliable and widely used, good efficiency. bachem.com | Less reactive than HATU for very difficult couplings. |

| DIC | OxymaPure | Forms active ester | Low racemization, soluble urea byproduct (with DIC). bachem.com | Slower reaction kinetics compared to aminium/phosphonium reagents. |

| PyBOP | None | Forms active ester | Low racemization, effective for cyclization. | Produces carcinogenic HMPA as a byproduct. |

The choice of solid support is fundamental to the success of SPPS. The resin's properties, including its polymer matrix, linker, and loading capacity, influence swelling, reaction kinetics, and the conditions required for final peptide cleavage. biosynth.com

For peptides containing acid-sensitive residues like 4-methyl-DL-tryptophan, highly acid-labile resins such as 2-chlorotrityl chloride (2-CTC) resin are highly recommended. uci.eduoup.com The 2-CTC linker allows for the cleavage of the completed peptide under very mild acidic conditions (e.g., 1-2% TFA in dichloromethane), which preserves the integrity of the indole side chain and any other sensitive protecting groups. almacgroup.com

In contrast, the use of Wang resin can be problematic. During the final, harsher TFA cleavage required for this resin, the linker can decompose to form a reactive benzyl cation. nih.govresearchgate.net This cation can then alkylate the electron-rich indole ring of tryptophan or 4-methyl-tryptophan, leading to a significant and often inseparable side product. nih.govresearchgate.netresearchgate.net This side reaction is observed regardless of the scavenger used and the position of the tryptophan residue, unless it is at the C-terminus. nih.govresearchgate.net

Loading of the first amino acid (this compound) onto 2-CTC resin is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) (DCM). du.ac.inuci.edu

| Resin Type | Linker Type | Cleavage Condition | Suitability for 4-Me-DL-Trp Peptides |

|---|---|---|---|

| 2-Chlorotrityl Chloride (2-CTC) | Highly acid-labile trityl | Mild (e.g., 1-2% TFA in DCM) | Excellent: Minimizes indole alkylation and degradation due to mild cleavage. uci.edualmacgroup.com |

| Wang Resin | p-alkoxybenzyl alcohol | Harsh (e.g., 95% TFA) | Poor: High risk of indole alkylation by the linker upon cleavage. nih.govresearchgate.netresearchgate.net |

| Rink Amide Resin | Acid-labile Knorr/Rink linker | Harsh (e.g., 95% TFA) | Moderate: Suitable for peptide amides, but the harsh cleavage still poses a risk to the indole ring. Scavengers are essential. |

The repetitive removal of the N-α-Fmoc group is a critical step in each cycle of SPPS. This is typically accomplished by treating the peptide-resin with a 20% solution of a secondary amine base, piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comnih.gov The deprotection occurs via a β-elimination mechanism, releasing the free amine and a dibenzofulvene-piperidine adduct. nih.gov

The kinetics of Fmoc deprotection can be influenced by the local peptide sequence and structure. The increased hydrophobicity of the 4-methyl-DL-tryptophan side chain may promote inter- or intra-chain aggregation, particularly in hydrophobic sequences. nih.gov This aggregation can hinder the access of the deprotection reagent to the Fmoc group, leading to incomplete removal and the formation of deletion sequences. luxembourg-bio.com

To ensure complete deprotection, it is common practice to perform a double deprotection treatment (e.g., 2 x 5-10 minutes). scielo.org.mx The reaction can be monitored by observing the UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov If aggregation is suspected to be slowing the kinetics, alternative reagents or conditions may be employed. 4-methylpiperidine (B120128) has been shown to be an effective alternative to piperidine, with similar reaction rates. luxembourg-bio.comscielo.org.mx For extremely difficult cases, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in low concentrations (e.g., 2%) in combination with piperidine, although its use increases the risk of side reactions like aspartimide formation. peptide.comluxembourg-bio.com

| Deprotection Reagent | Typical Concentration | Typical Time | Comments |

|---|---|---|---|

| Piperidine | 20% in DMF | 2 x 10 min | Standard reagent, effective but regulated as a controlled substance. luxembourg-bio.comscielo.org.mx |

| 4-Methylpiperidine | 20% in DMF | 2 x 10 min | Excellent, non-regulated alternative with similar or slightly faster kinetics than piperidine. luxembourg-bio.comscielo.org.mx |

| DBU/Piperidine | 2% DBU / 2-5% Piperidine in DMF | Variable (e.g., 2 + 5 min) | Used for aggregated or sterically hindered sequences; increases risk of racemization and other side reactions. peptide.com |

The successful synthesis of peptides containing 4-methyl-DL-tryptophan requires careful control over potential side reactions.

Racemization: Since the starting material is a DL-racemate, this section refers to the epimerization of a specific enantiomer (L or D) once incorporated. The α-proton of an activated amino acid is susceptible to base-catalyzed abstraction, leading to loss of chiral integrity. This is minimized by using coupling additives that suppress racemization (e.g., OxymaPure) and avoiding prolonged pre-activation times or the use of strong, unhindered bases. bachem.comacs.org

Peptide Aggregation: The hydrophobic 4-methyl-tryptophan residue can significantly contribute to the aggregation of the growing peptide chain on the resin. nih.gov Aggregation can lead to incomplete coupling and deprotection reactions. Mitigation strategies include:

Using low-load resins or resins with polyethylene glycol (PEG) linkers that improve solvation. nih.gov

Performing couplings at elevated temperatures (e.g., microwave synthesis).

Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid preceding the difficult sequence. chempep.com

Aspartimide Formation: This is a common side reaction in Fmoc SPPS involving aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences. The peptide backbone nitrogen attacks the side-chain ester, forming a cyclic aspartimide intermediate. nih.govchempep.com This can lead to racemization and the formation of β-peptides. While not directly caused by 4-methyl-tryptophan, conditions used to overcome its associated challenges, such as stronger deprotection bases (DBU) or elevated temperatures, can accelerate aspartimide formation. acs.org Adding HOBt or OxymaPure to the deprotection solution can buffer the basicity and reduce this side reaction. acs.org

Indole Oxidation and Alkylation: As previously discussed, the 4-methylated indole ring is highly susceptible to oxidation and alkylation during final TFA cleavage. thermofisher.com The use of an indole-protected derivative (Fmoc-4-methyl-DL-Trp(Boc)-OH) is the most effective preventative measure. sigmaaldrich.com Additionally, a carefully selected scavenger cocktail containing reagents like TIS and EDT is mandatory to quench reactive species generated during cleavage. luxembourg-bio.comnih.gov Re-attachment of the peptide to the resin via the tryptophan side chain has also been reported, which can be minimized by using appropriate scavengers and linkers. thermofisher.com

Solution-Phase Peptide Synthesis Approaches for this compound Oligomers

For the synthesis of short peptides (oligomers) or peptide fragments, solution-phase peptide synthesis (SPPS) offers an alternative to solid-phase methods. This classical approach can be advantageous for large-scale production, as it avoids the use of expensive resins and allows for traditional purification of intermediates at each step.

In a typical solution-phase approach using this compound, the C-terminus of the amino acid is protected as a methyl or benzyl ester, while the N-terminus is protected with the Fmoc group. The indole nitrogen may also be protected with a Boc group to prevent side reactions. acs.org

The synthesis proceeds by coupling this protected monomer with another amino acid that has a free N-terminus. The coupling is mediated by the same types of reagents used in SPPS, such as DIC/OxymaPure or HATU, in an organic solvent. After each coupling step, the product is purified, typically by chromatography or crystallization, to remove excess reagents and byproducts. The Fmoc group is then removed using a base like piperidine or diethylamine in solution, and the resulting dipeptide can be coupled to the next Fmoc-protected amino acid.

Key challenges in the solution-phase synthesis of 4-methyl-DL-tryptophan oligomers include:

Solubility: Protected peptide fragments, especially those containing the hydrophobic 4-methyl-tryptophan residue, may have poor solubility in common organic solvents, complicating both reaction and purification.

Racemization: The risk of racemization during fragment coupling is a significant concern. Activating the C-terminus of a peptide fragment can lead to epimerization, a problem that is often mitigated by activating fragments with a C-terminal glycine or by using specialized, low-racemization coupling reagents. peptide.com

Recent developments have explored aqueous or biphasic reaction conditions for solution-phase synthesis, which can be more environmentally friendly and sometimes aid in product isolation. acs.orgresearchgate.net For instance, coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been used for amide bond formation in aqueous media. acs.org

Advanced Peptide Assembly Techniques

The incorporation of non-canonical amino acids like 4-methyl-DL-tryptophan into peptide chains often requires advanced assembly techniques to overcome challenges such as steric hindrance, altered reactivity, and potential side reactions. These methods are crucial for the successful synthesis of complex peptides and peptidomimetics containing this modified residue.

Segment Coupling Strategies for Complex Peptides Incorporating 4-Methyl-DL-tryptophan

The synthesis of large or complex peptides is often challenging via a linear, stepwise solid-phase peptide synthesis (SPPS) approach due to cumulative-coupling inefficiencies. Segment coupling, or convergent synthesis, offers an alternative by synthesizing smaller, protected peptide fragments which are then joined together. The incorporation of 4-methyl-DL-tryptophan into a peptide sequence can influence the choice of a segment coupling strategy.

The increased hydrophobicity imparted by the 4-methyl group on the tryptophan indole ring can decrease the solubility of protected peptide fragments, a common challenge in segment-based synthesis. This may necessitate the use of specialized solvents or the incorporation of solubilizing tags.

Key considerations for segment coupling with 4-methyl-DL-tryptophan containing fragments include:

Choice of C-terminal residue for activation: To minimize the risk of racemization, segments are typically designed with a C-terminal glycine or proline. When the 4-methyl-DL-tryptophan residue is at the C-terminus of a fragment, specialized coupling reagents and conditions must be employed to suppress epimerization.

Protecting group strategy: An orthogonal protecting group scheme is essential. The use of the Fmoc group for N-terminal protection is standard, but side-chain protecting groups must be carefully chosen to withstand the conditions of fragment coupling and subsequent deprotection steps without being prematurely removed.

Coupling reagents: The selection of coupling reagents is critical for efficient condensation of peptide segments. Reagents that minimize racemization, such as carbodiimides in the presence of additives like ethyl cyano(hydroxyimino)acetate (Oxyma), are often preferred.

Table 1: Comparison of Peptide Assembly Strategies

| Strategy | Description | Advantages for 4-Me-DL-Trp Peptides | Disadvantages for 4-Me-DL-Trp Peptides |

| Linear Stepwise SPPS | Amino acids are added one by one to the growing peptide chain on a solid support. | Simpler to automate; easier purification of the final product. | Potential for incomplete reactions with long sequences; aggregation due to hydrophobicity of 4-Me-DL-Trp. |

| Convergent/Segment Coupling | Protected peptide fragments are synthesized separately and then coupled together. | Easier purification of intermediate fragments; potentially higher overall yield for long peptides. | Poor solubility of protected fragments containing hydrophobic 4-Me-DL-Trp; risk of racemization at the C-terminal residue of the activated fragment. |

Late-Stage Functionalization (LSF) of Peptides Containing 4-Methyl-DL-tryptophan

Late-stage functionalization (LSF) is a powerful strategy for modifying peptides after their primary sequence has been assembled. This approach allows for the introduction of diverse functionalities without the need to synthesize a new peptide from scratch for each modification. nih.gov The indole ring of tryptophan is a common target for LSF due to its unique electronic properties. nih.gov

The presence of a methyl group at the C4 position of the indole ring in 4-methyl-DL-tryptophan significantly influences the regioselectivity of LSF reactions. The C4 position is blocked, directing modifications to other positions on the indole ring, primarily C2, C6, and C7. The electron-donating nature of the methyl group can also activate the indole ring towards certain electrophilic substitutions.

Several LSF methods developed for tryptophan can be applied to peptides containing 4-methyl-DL-tryptophan:

C2-Alkylation: Photocatalytic methods can achieve C2-alkylation of tryptophan residues, and this selectivity is expected to be retained with the 4-methyl derivative.

N1-Allylation: Organocatalyzed allylation at the N1 position of the indole ring with Morita–Baylis–Hillman (MBH) carbonates is a viable strategy that is unaffected by substitution at the C4 position. nih.govrsc.org

Intramolecular Cyclization: Peptides containing 4-methyl-DL-tryptophan and a suitable internal nucleophile (like a nearby cysteine or methionine transformed into a sulfonium) can undergo intramolecular cyclization under UV irradiation, leading to constrained peptide structures. rsc.org The regioselectivity of this cyclization on the indole ring would be directed away from the C4 position. rsc.org

Table 2: Potential Late-Stage Functionalization Reactions on 4-Methyl-DL-tryptophan Peptides

| Position | Reaction Type | Reagents/Conditions | Potential Application |

| C2 | C-H Alkylation | Photocatalysis, radical precursors | Introduction of functional handles, property modulation. |

| C6/C7 | C-H Arylation | Transition metal catalysis (e.g., Rh, Pd) | Introduction of aromatic moieties for structural studies. |

| N1 | N-H Allylation | Tertiary amine catalysis, MBH carbonates | Bioconjugation, peptide stapling. nih.govrsc.org |

Design and Synthesis of Peptidomimetics Incorporating 4-Methyltryptophan Scaffolds

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.govnih.gov The incorporation of 4-methyltryptophan into peptidomimetic scaffolds can serve several purposes, including constraining the peptide backbone, mimicking a specific secondary structure, or probing interactions with a biological target.

There are two primary approaches to designing peptidomimetics:

Medicinal Chemistry Approach: Parts of a known active peptide are systematically replaced with non-peptidic moieties. nih.gov

Biophysical Approach: A hypothesis about the bioactive conformation of a peptide is used to design a scaffold that presents the key side chains in the correct spatial orientation. nih.gov

The 4-methyltryptophan scaffold can be utilized in several ways:

Constrained Analogues: The methyl group can introduce steric constraints that favor a particular backbone conformation. This can pre-organize the peptidomimetic for binding to its target, potentially increasing affinity.

Alpha-Helix Mimetics: The bulky, hydrophobic nature of the 4-methylindole (B103444) side chain can be positioned on a non-peptidic scaffold to mimic the presentation of key residues on one face of an alpha-helix. wustl.edu

Probing Hydrophobic Pockets: The 4-methyl group provides an additional hydrophobic contact point that can be used to probe and enhance binding to hydrophobic pockets in target proteins.

The synthesis of such peptidomimetics often involves solid-phase techniques, where the 4-methyltryptophan scaffold is either built upon the resin or incorporated as a pre-formed cassette. researchgate.net For example, a cyclic peptidomimetic can be synthesized on-resin, where a linear precursor containing 4-methyltryptophan is assembled and then cyclized before cleavage from the solid support.

Applications of Fmoc 4 Methyl Dl Tryptophan in Biochemical and Biomedical Research

Design and Synthesis of Peptide-Based Probes Utilizing 4-Methyl-DL-tryptophan

The incorporation of 4-methyl-DL-tryptophan into peptides provides a powerful method for creating probes to study biological processes. The Fmoc protecting group on the alpha-amino group makes it particularly suitable for use in automated solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a solid support. ejbiotechnology.infoscielo.org.mxnih.gov The methyl group at the 4-position of the indole (B1671886) ring offers unique steric and electronic properties that can be exploited in probe design.

Tryptophan is the most fluorescent natural amino acid, and its intrinsic fluorescence is highly sensitive to the local microenvironment, making it a valuable intrinsic probe for studying protein structure and dynamics. nih.govmdpi.com Tryptophan analogs, including methylated versions, are developed to have improved photophysical properties over the native amino acid, which can have a relatively low quantum yield and complex fluorescence decay kinetics. nih.gov The fluorescence of the tryptophan indole ring, characterized by its excitation and emission wavelengths, is strongly influenced by the polarity of its surroundings. nih.govmdpi.com This sensitivity allows researchers to monitor changes in protein conformation, binding events, and folding pathways.

By replacing a native tryptophan with 4-methyl-tryptophan, or introducing it at a specific site, scientists can create a probe to report on the local environment within a biomolecule. Changes in fluorescence intensity or shifts in the emission maximum can indicate alterations in the protein's structure or its interaction with other molecules. Fluorinated tryptophan analogs, for example, have been used as dual NMR and fluorescent probes to study protein microenvironments. researchgate.net

| Fluorophore Property | Typical Observation | Application in Environmental Sensitivity |

|---|---|---|

| Emission Wavelength (λem) | Shifts to shorter wavelengths (blue shift) in nonpolar environments; shifts to longer wavelengths (red shift) in polar environments. | Detecting protein folding/unfolding, ligand binding, or membrane insertion. nih.gov |

| Fluorescence Quantum Yield (QY) | Often increases in more rigid or nonpolar environments. | Quantifying binding interactions and conformational changes. nih.gov |

| Fluorescence Lifetime | Changes based on the proximity of quenching groups and the local environment. | Providing dynamic information about protein structure and flexibility. |

Fmoc-4-methyl-DL-tryptophan is readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. ejbiotechnology.info This allows for the precise placement of the modified amino acid within a peptide designed for a specific biological target, such as a receptor or enzyme. These peptide-based bioconjugates can act as targeted probes. For example, a peptide containing 4-methyl-tryptophan could be designed to bind to a specific cancer cell receptor. The fluorescent properties of the tryptophan analog would then allow for visualization and tracking of the peptide's interaction with the cells using fluorescence microscopy. mdpi.com This approach has been used to visualize the subcellular localization and distribution of peptide toxins in cancer cells. mdpi.com

Investigation of Enzyme-Substrate Interactions and Metabolic Pathways

The structural similarity of 4-methyl-DL-tryptophan to natural tryptophan allows it to interact with enzymes that recognize or metabolize tryptophan. This interaction can be used to probe the active sites of these enzymes or to modulate their activity, providing insights into metabolic pathways.

The primary route for tryptophan degradation in humans is the kynurenine (B1673888) pathway, which is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.gov These enzymes are crucial in regulating immune responses and have become targets for therapeutic intervention. Tryptophan analogs can act as inhibitors or alternative substrates for these enzymes. For instance, the non-metabolizable analog alpha-methyl-tryptophan has been shown to stabilize the active tetrameric form of TDO, leading to increased tryptophan degradation. nih.gov Studies using methyl-DL-tryptophan have been employed to investigate the modulation of tryptophan catabolism, which is a key mechanism in creating immune tolerance. researchgate.netresearchgate.netnih.gov The ability of such analogs to interfere with this pathway makes them valuable tools for studying its role in both health and disease.

| Enzyme | Function | Interaction with Tryptophan Analogs |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | Rate-limiting enzyme in the kynurenine pathway, involved in immune tolerance. nih.gov | Analogs can act as competitive inhibitors, blocking the breakdown of tryptophan and modulating immune responses. |

| Tryptophan 2,3-dioxygenase (TDO) | Primarily hepatic enzyme that catabolizes tryptophan, regulating systemic tryptophan levels. nih.govnih.gov | Analogs like alpha-methyl-tryptophan can bind to and stabilize the enzyme, affecting its activity and overall tryptophan homeostasis. nih.gov |

Beyond catabolism, tryptophan is the essential precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). fu-berlin.defrontiersin.orgsigmaaldrich.com The rate-limiting step in this pathway is catalyzed by the enzyme tryptophan hydroxylase (TPH). fu-berlin.desigmaaldrich.com Tryptophan analogs can be used to study this process. For example, α-methyl-tryptophan is a known substrate for TPH and is converted in vivo to α-methyl-serotonin, which is not a substrate for the degrading enzyme monoamine oxidase (MAO). nih.gov This allows it to be used as a tracer to measure the rate of serotonin synthesis in the brain using techniques like positron emission tomography (PET). nih.gov By extension, 4-methyl-DL-tryptophan can be used in similar studies to investigate how modifications to the indole ring affect substrate recognition and turnover by the enzymes of the serotonin pathway, providing a deeper understanding of neurotransmitter synthesis and regulation. chemimpex.com

Development of Novel Peptide Therapeutics and Drug Candidates

The unique properties of 4-methyl-DL-tryptophan make it an attractive component for the design of new peptide-based drugs. nih.gov Peptides are an emerging class of therapeutics for a variety of diseases, including neurodegenerative conditions and cancer. nih.govrsc.org Incorporating unnatural amino acids like 4-methyl-tryptophan can confer several advantages:

Increased Proteolytic Stability: The methyl group can provide steric hindrance, making the peptide more resistant to degradation by proteases in the body. This can increase the peptide's in vivo half-life.

Enhanced Binding Affinity: The modified indole ring can form more favorable interactions (e.g., hydrophobic or van der Waals) with a biological target, leading to higher potency. The unique properties of the tryptophan indole ring are known to be important for protein-protein interactions. nih.gov

Conformational Constraint: The methyl group can help to lock the peptide into a specific bioactive conformation, improving its efficacy and selectivity.

By combining a cell-penetrating peptide sequence with a protein-mimetic sequence containing 4-methyl-tryptophan, researchers can design potent inhibitors of protein-protein interactions that are central to disease pathways. nih.govrsc.org This strategy is being actively explored for developing next-generation therapeutics for complex diseases.

Structure-Activity Relationship (SAR) Investigations with 4-Methyltryptophan Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. wikipedia.org By systematically modifying a compound and evaluating the resulting changes in efficacy, researchers can identify the key chemical motifs responsible for its function. wikipedia.org The use of 4-methyltryptophan and other tryptophan analogs is a powerful tool in the SAR analysis of bioactive peptides.

The introduction of a methyl group at the 4-position of the tryptophan indole ring can influence a peptide's interaction with its biological target. This modification can alter the hydrophobicity, aromaticity, and conformational preferences of the peptide backbone. For example, in the development of antimicrobial peptides (AMPs), the replacement of native tryptophan residues with modified versions, such as 5-methyl tryptophan, has been shown to enhance antibacterial activity. nih.gov These studies demonstrate that even minor modifications to the tryptophan side chain can significantly impact the peptide's therapeutic potential. nih.gov Similarly, SAR studies on somatostatin analogs have utilized non-natural amino acids to restrict conformational flexibility and enhance binding affinity to specific somatostatin receptors. mdpi.com The findings from such research are crucial for the rational design of new therapeutic agents with improved potency and selectivity.

| Modification | Peptide Class | Observed Effect on Activity | Reference |

| 5-Methyl Tryptophan Substitution | Antimicrobial Peptide (NCR169C) | Enhanced antimicrobial activity against several ESKAPE pathogens. | nih.gov |

| Halogenation of Tryptophan | RGD Peptides | Increased affinity toward integrin αvβ3 and enhanced selectivity. | acs.org |

| 5-Methoxy Tryptophan Analog | Antihypertensive Peptides | Exhibited potent antihypertensive activity in rats. | nih.gov |

| D-4-Methylphenylalanine Incorporation | Formyl Peptide Receptor 1 Antagonists | Contributed to anti-inflammatory activity. | researchgate.net |

Enhanced Peptide Properties (e.g., Increased Cell Permeability, Resistance to Enzymatic Degradation) through 4-Methyl-DL-tryptophan Incorporation

A major challenge in peptide-based drug development is their typically poor metabolic stability and limited ability to cross cell membranes. Chemical modifications, such as the incorporation of unnatural amino acids like 4-methyl-DL-tryptophan, are employed to overcome these limitations. nih.gov

The tryptophan side chain is known to play a critical role in the interaction of peptides with cell membranes. frontiersin.orgnih.govresearchgate.net The indole ring often acts as a membrane anchor, facilitating the entry of the peptide into the cell. nih.gov Methylation of the indole ring can enhance the hydrophobicity of the side chain, potentially leading to stronger membrane interactions and improved cell permeability. Furthermore, the introduction of non-native structures can confer resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, often have high specificity for natural amino acid sequences. The steric hindrance provided by the methyl group in 4-methyltryptophan can prevent recognition and cleavage by these enzymes, thereby increasing the peptide's half-life in vivo. N-methylation is another common strategy used to stabilize peptide conformations and improve metabolic stability and bioavailability. acs.org

Application in Antimicrobial, Antifungal, Antitumor, and Anti-inflammatory Peptide Research

The unique properties of 4-methyltryptophan make it a valuable component in the design of peptides for a range of therapeutic applications.

Antimicrobial and Antifungal Research: The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. nih.govmdpi.com Tryptophan-rich antimicrobial peptides (AMPs) are a promising class of therapeutics known for their potent activity against bacteria and fungi. mdpi.comnih.gov Studies have shown that substituting tryptophan residues in AMPs can enhance their antimicrobial activity without significantly increasing toxicity to host cells. mdpi.com The incorporation of tryptophan analogs can improve the peptide's ability to disrupt microbial membranes, a common mechanism of action for AMPs. frontiersin.orgnih.gov For instance, certain tryptophan-containing peptides have demonstrated high efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus, in some cases proving more potent than conventional antifungal drugs like fluconazole. mdpi.com

Antitumor Research: Tryptophan metabolism plays a crucial role in cancer progression and immune evasion. nih.govnih.gov Tumors often upregulate enzymes like indoleamine-2,3-dioxygenase (IDO1) and tryptophan-2,3-dioxygenase (TDO2), which deplete local tryptophan levels and produce metabolites that suppress the anti-tumor immune response. nih.govnih.gov Consequently, analogs of tryptophan, such as 1-methyl-tryptophan, have been developed as inhibitors of these enzymes to restore anti-tumor immunity. nih.govresearchgate.net Incorporating 4-methyltryptophan into peptides designed to target cancer cells is an area of active research, with the goal of creating agents that can directly kill tumor cells or modulate the tumor microenvironment. youtube.com

Anti-inflammatory Research: Chronic inflammation is implicated in a wide range of diseases. nih.gov The tryptophan metabolic pathway also plays a significant role in regulating inflammation. nih.govnih.gov Specific tryptophan-containing dipeptides, such as tryptophan-methionine (WM), have been shown to suppress the activation of microglia, the primary immune cells of the brain. mdpi.com In animal models of Alzheimer's disease, oral administration of WM peptide reduced the production of inflammatory cytokines, decreased Aβ deposition, and improved memory. mdpi.com This suggests that peptides incorporating 4-methyltryptophan could be designed to have potent anti-inflammatory effects, potentially by modulating microglial activity or other inflammatory pathways.

Protein Engineering and Functional Studies

Beyond peptide synthesis, 4-methyl-DL-tryptophan is a powerful tool for protein engineering. Its site-specific incorporation into proteins allows for detailed investigations of protein structure, function, and dynamics.

Site-Directed Incorporation of 4-Methyl-DL-tryptophan into Proteins via Unnatural Amino Acid Mutagenesis

The ability to incorporate unnatural amino acids (UAAs) at specific positions in a protein sequence provides a precise method for probing and engineering protein function. fsu.edunih.gov The most common technique for this is nonsense suppression mutagenesis. fsu.edu This method involves mutating the codon for the amino acid of interest to a stop codon, typically the amber codon (TAG). fsu.edu The cell is then supplied with an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This aaRS/tRNA pair is "orthogonal," meaning it does not interact with the cell's endogenous synthetases or tRNAs. rice.edu The engineered aaRS is specifically designed to recognize and charge its tRNA with the desired UAA, in this case, 4-methyltryptophan. When the ribosome encounters the amber stop codon during protein synthesis, the charged orthogonal tRNA inserts 4-methyltryptophan, allowing translation to continue and producing a protein with the UAA at a single, defined site. core.ac.uk Researchers have successfully evolved variants of tryptophanyl-tRNA synthetase (TrpRS) that can efficiently charge its tRNA with various tryptophan analogs, including methyl-tryptophans, for incorporation into proteins in E. coli. rice.eduanu.edu.au

Probing Protein Structure and Dynamics with 4-Methyl-DL-tryptophan as a Reporter Group

Once incorporated into a protein, 4-methyltryptophan can serve as a biophysical probe to report on the local environment and conformational changes. The fluorescence of the native tryptophan indole ring is highly sensitive to its surroundings, making it a widely used intrinsic probe of protein structure. acs.org The introduction of a methyl group modifies these fluorescent properties, providing a unique spectral signature.

By replacing a native tryptophan with 4-methyltryptophan, researchers can study specific regions of a protein without interference from other tryptophan residues. For example, the replacement of a key tryptophan in Enhanced Cyan Fluorescent Protein (ECFP) with methyl-tryptophan analogs resulted in ECFP variants with altered spectral features, demonstrating the utility of this approach for modifying protein properties and creating new biological tools. rice.edu Similarly, fluorinated tryptophan analogs are frequently used as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ehu.esresearchgate.netresearchgate.net The fluorine atom provides a sensitive and background-free NMR signal that can be used to monitor protein-ligand interactions, conformational changes, and protein dynamics with high precision. anu.edu.aunih.gov The principles learned from these fluorinated analogs can be extended to other modified tryptophans like 4-methyltryptophan, which can act as a subtle probe for NMR or other spectroscopic techniques to elucidate detailed structural and dynamic information.

Analytical and Spectroscopic Characterization of Fmoc 4 Methyl Dl Tryptophan and Its Bioconjugates

Mass Spectrometry Techniques for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the analysis of Fmoc-protected amino acids, providing precise molecular weight determination and structural information through fragmentation analysis.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique ideal for analyzing large and fragile biomolecules like Fmoc-amino acids and peptides without causing significant fragmentation. It is highly effective for confirming the molecular weight of Fmoc-4-methyl-DL-tryptophan and assessing the purity of a sample.

In ESI-MS, the analyte is ionized to form multiply charged ions, and their mass-to-charge (m/z) ratio is measured. For this compound (C₂₇H₂₄N₂O₄), the expected monoisotopic mass is approximately 440.17 Da. ESI-TOF analysis would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 441.18. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. The high accuracy of TOF analyzers allows for the confirmation of the elemental composition.

Purity assessment is achieved by screening for the presence of common impurities that can arise during synthesis. These include the free amino acid (4-methyl-DL-tryptophan), dipeptides formed during the Fmoc protection step, or byproducts from the degradation of the Fmoc group. merckmillipore.comajpamc.com Each of these impurities would present a distinct peak in the mass spectrum, allowing for their identification and relative quantification.

Table 1: Expected Ion Species for this compound in ESI-MS

| Ion Species | Description | Approximate m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule | 441.18 |

| [M+Na]⁺ | Sodium adduct | 463.16 |

| [M+K]⁺ | Potassium adduct | 479.13 |

Tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific ion (e.g., the [M+H]⁺ ion of a peptide containing this compound) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide sequence and structural information.

The fragmentation of Fmoc-protected peptides is well-characterized. A prominent fragmentation pathway involves the cleavage of the Fmoc group, often resulting in a characteristic fragment at m/z 179 corresponding to dibenzofulvene or m/z 197 for the fluorenylmethyloxycarbonyl cation. nih.gov

When incorporated into a peptide, the 4-methyl-tryptophan residue itself can direct fragmentation, especially in studies involving radical cations. Research on tryptophan-containing peptide radical cations has revealed specific cleavage patterns, such as the facile cleavage of the Cβ–Cγ bond of the tryptophan side chain. nih.govacs.org This results in a neutral loss of the indole-containing portion. For a 4-methyl-tryptophan residue, this would correspond to a neutral loss of approximately 130 Da. These specific fragmentation pathways are crucial for mechanistic studies, such as investigating oxidative damage or the behavior of peptides in radical-mediated processes. nih.govacs.orgacs.org

Table 2: Common Fragment Ions in Tandem MS of Peptides Containing this compound

| Fragment Ion Type | Description | Significance |

|---|---|---|

| b- and y-ions | Cleavage along the peptide backbone | Provides amino acid sequence information |

| Fmoc-related ions (e.g., m/z 179) | Cleavage of the Fmoc protecting group | Confirms the presence of the N-terminal protection |

| Side-chain fragments | Cleavage of the 4-methyl-indole side chain | Provides structural information about the specific amino acid residue |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of organic molecules and for studying their conformation and interactions in solution.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment of each atom in a molecule. For this compound, the NMR spectra will contain characteristic signals for the Fmoc group, the amino acid backbone, and the 4-methyl-indole side chain.

In the ¹H NMR spectrum, the aromatic protons of the fluorenyl group typically appear in the range of 7.2-7.9 ppm. The protons of the indole (B1671886) ring of tryptophan will also be in the aromatic region, with their specific shifts influenced by the methyl group at the 4-position. The methyl group itself would likely produce a singlet peak around 2.3-2.5 ppm. The protons on the α-carbon and β-carbon of the amino acid backbone will appear further upfield.

In the ¹³C NMR spectrum, distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the aromatic carbons of the indole ring will be observed. The presence and position of the signal for the methyl carbon attached to the indole ring provide definitive confirmation of the 4-methyl substitution. Comparing the experimental spectra with data from similar known compounds, such as Fmoc-Tryptophan, allows for complete structural assignment and verification. rsc.org

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (δ) for Key Groups in this compound (in CDCl₃)

| Group | Atom Type | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Fmoc | Aromatic CH | 7.2 - 7.9 | 120 - 144 |

| Fmoc | CH, CH₂ | 4.2 - 4.5 | 47, 67 |

| Indole | Aromatic CH | 6.8 - 7.5 | 110 - 138 |

| Indole | 4-CH₃ | ~2.4 | ~20 |

| Backbone | α-CH | ~4.6 | ~54 |

| Backbone | β-CH₂ | ~3.4 | ~28 |

When this compound is incorporated into larger bioconjugates, such as peptides or peptide nucleic acids (PNAs), solution NMR becomes a powerful tool to study higher-order structures and intermolecular interactions. The indole ring of tryptophan is known to participate in π-π stacking interactions, which can drive the self-assembly of peptides into organized nanostructures like fibers or spheres. nih.govcnr.it

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. NOESY experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected by covalent bonds. The observation of intermolecular NOEs between aromatic protons of different peptide chains provides direct evidence of self-assembly and can be used to determine the specific arrangement of the molecules within the aggregate. Changes in chemical shifts and line broadening in ¹H NMR spectra upon aggregation can also be used to monitor the self-assembly process and determine critical aggregation concentrations. manchester.ac.uk

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for both the purification of this compound after synthesis and for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most commonly used method.

Reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). google.com The retention of this compound is governed by its hydrophobicity, which is conferred by both the Fmoc group and the methylated indole side chain. A UV detector is commonly used for quantification, as the fluorenyl and indole groups are strong chromophores, typically monitored at wavelengths around 220 nm or 254 nm. rsc.org

Since this compound is a racemic mixture (DL), chiral chromatography is necessary to separate the D- and L-enantiomers. This is crucial for applications where stereochemistry is important. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharides, are effective for resolving Fmoc-protected amino acid enantiomers. sigmaaldrich.comphenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.commdpi.com

Table 4: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity; Purity analysis and quantification |

| Chiral Stationary Phase (e.g., Teicoplanin-based) | Separation of D and L enantiomers | |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA | Elution of the compound from the column |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate |

| Detection | UV at 220 nm or 254 nm | Detection and quantification |

| Column Temperature | 25 - 40 °C | To ensure reproducible retention times |

High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids. It is widely used to assess the purity of this compound and to monitor its incorporation into peptides during solid-phase peptide synthesis (SPPS).

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for purity determination. The hydrophobic Fmoc group and the indole side chain allow for strong retention on nonpolar stationary phases, such as C18. Separation is typically achieved using a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. The high molar absorptivity of the Fmoc group provides sensitive UV detection, usually at wavelengths around 265 nm or 280 nm.

Chiral HPLC is essential for resolving the D- and L-enantiomers of 4-methyl-DL-tryptophan. Since this compound is a racemic mixture, separating the enantiomers is crucial for applications where stereochemistry is critical. This can be accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, for instance, are effective in separating a wide range of enantiomers, including amino acid derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times for the D and L forms. Alternatively, chiral resolution can be performed after the removal of the Fmoc group, using methods developed for native amino acids. nih.gov

| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase A | 0.1% TFA in Water | Hexane/Ethanol or Polar Organic Mobile Phase |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Isocratic or Gradient with Modifier (e.g., DEA) |

| Gradient | 5% to 95% B over 30 min | Typically Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 265 nm or 280 nm | UV at 280 nm |

Gas Chromatography (GC) Applications in Amino Acid Analysis

Gas Chromatography (GC) is a powerful technique for amino acid analysis but is generally not suitable for the direct analysis of intact Fmoc-protected amino acids like this compound. The high molecular weight, polarity, and low volatility of these compounds prevent them from being readily vaporized without thermal decomposition.

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is frequently used for the analysis of the core amino acid after cleavage of the protecting group and subsequent derivatization. To make 4-methyl-DL-tryptophan amenable to GC analysis, it must first be hydrolyzed from any peptide or bioconjugate and the Fmoc group must be removed. The resulting free amino acid is then converted into a volatile derivative. A common derivatization strategy is silylation, where active hydrogens (on the carboxyl and amino groups) are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov This procedure reduces the polarity and increases the volatility of the analyte, allowing it to be separated on a GC column and detected by MS. This approach is highly sensitive and provides structural information, making it valuable for metabolic studies involving tryptophan and its analogs. nih.govnih.gov

Fluorescence Spectroscopy for Environmental Sensing and Interaction Profiling

The indole side chain of tryptophan and its derivatives is intrinsically fluorescent, making it a valuable spectroscopic probe for studying protein structure, dynamics, and interactions. acs.org

Indole Fluorescence Properties of 4-Methyl-DL-tryptophan and Sensitivity to Local Environment

Like native tryptophan, the fluorescence of 4-methyl-DL-tryptophan originates from its indole side chain. The photophysical properties, however, are subtly influenced by the addition of the methyl group at the 4-position. The fluorescence of the indole chromophore is highly sensitive to the polarity of its local environment. acs.orgnih.gov

In a polar, aqueous environment, the emission maximum (λem) of tryptophan is typically around 350 nm when excited at approximately 280 nm. nih.gov When the indole side chain is moved to a nonpolar, hydrophobic environment, such as the interior of a folded protein, two changes are typically observed:

A blue shift in the emission maximum to shorter wavelengths (e.g., 330-340 nm).

An increase in the fluorescence quantum yield.

This sensitivity arises from the larger dipole moment of the indole ring in its excited state compared to its ground state. nih.gov Polar solvents can stabilize the excited state, lowering its energy and resulting in a red-shifted emission. In nonpolar environments, this stabilization is absent, leading to a higher-energy emission (blue shift). The methyl group on 4-methyl-tryptophan can further modulate these properties through electronic and steric effects, although the fundamental sensitivity to the environment remains. This makes the 4-methyl-tryptophan moiety a useful reporter for probing binding events or conformational changes in bioconjugates.

Quantum Yield and Spectral Shift Analysis in Peptide Contexts

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For tryptophan in water at room temperature, the quantum yield is approximately 0.13. aatbio.com This value can change dramatically when tryptophan is incorporated into a peptide or protein, ranging from near zero to over 0.3. acs.org